molecular formula C20H18O2 B589326 [4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol CAS No. 158228-77-4

[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol

Cat. No.: B589326
CAS No.: 158228-77-4
M. Wt: 290.362
InChI Key: WUDFKQWGZUEYDF-UHFFFAOYSA-N
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Description

[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol is a triphenylmethanol derivative featuring hydroxymethyl (-CH₂OH) groups at specific positions on its aromatic backbone. Its structure comprises three interconnected phenyl rings, with hydroxymethyl substituents at the para positions of the terminal rings (Figure 1). The hydroxymethyl groups confer polarity, influencing solubility and reactivity, while the aromatic framework contributes to thermal stability and π-π interactions .

Properties

IUPAC Name

[4-[3-[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-12,21-22H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDFKQWGZUEYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658265
Record name ([1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6249-92-9
Record name ([1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form diphenylmethane. This intermediate is then subjected to further reactions to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of [4-[3-[4-(Carboxy)phenyl]phenyl]phenyl]methanol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) LogP (Predicted)
Target Compound C₂₀H₁₈O₂ Three phenyl rings, para-hydroxymethyl Alcohol 290.36 ~3.5
4-(Hydroxymethyl)phenylacetic acid C₉H₁₀O₃ Phenyl, hydroxymethyl, acetic acid Carboxylic acid, alcohol 166.18 1.2
4,4′-Azobisbenzenemethanol C₁₄H₁₄N₂O₂ Two phenyl rings linked by azo group Alcohol, azo 242.27 2.8
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol C₉H₁₀F₂O₃ Difluoromethoxy, methoxy Alcohol, ether 204.17 1.9

Key Observations :

  • The target compound’s higher molecular weight and aromaticity result in lower solubility in polar solvents compared to 4-(hydroxymethyl)phenylacetic acid, which has a carboxylic acid group .
  • The azo group in 4,4′-azobisbenzenemethanol introduces photolytic instability, unlike the target’s all-carbon backbone .
  • Fluorinated analogs (e.g., ) exhibit enhanced electronegativity, altering reactivity and metabolic stability compared to the hydroxymethyl-dominated target.

Functional Group Comparisons

Table 2: Functional Group Impact on Bioactivity
Compound Functional Groups Metabolic Pathway (Phase I/II) Toxicity Profile
Target Compound Alcohols Glucuronidation (Phase II) Likely low (pending data)
5-CA-2-HM-MCBX Hydroxymethyl, carboxylic acid Hydrolysis → Conjugation Low (hydrophilic groups)
[4-(3-Trifluoromethylpyridinyl)phenyl]methanol Alcohol, trifluoromethylpyridine CYP450-mediated oxidation Moderate (fluorine effects)

Discussion :

  • The target’s hydroxymethyl groups are less reactive than carboxylic acids (e.g., 5-CA-2-HM-MCBX) but more polar than methoxy or trifluoromethyl groups .
  • Fluorinated compounds (e.g., ) may exhibit higher blood-brain barrier penetration due to lipophilicity, whereas the target’s multiple alcohols could limit this.

Backbone Architecture and Stability

Table 3: Structural Backbone Comparisons
Compound Backbone Type Thermal Stability Synthetic Accessibility
Target Compound Triphenylmethanol High Moderate (multi-step synthesis)
(4-Hydroxyphenyl)diphenylmethanol Diphenylmethanol Moderate High
4-[5-(1,3-Dioxan-2-yl)phenoxy]phenyl]methanol Phenyl-dioxane hybrid Low (dioxane hydrolysis) Complex

Insights :

  • The triphenylmethanol backbone (target) offers greater rigidity and thermal stability compared to diphenylmethanol derivatives .
  • Heterocyclic backbones (e.g., ) introduce conformational flexibility but may reduce chemical stability under acidic/basic conditions.

Biological Activity

[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol, a complex organic compound, has garnered attention for its potential biological activities. This article explores its interactions with biomolecules, therapeutic applications, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure features multiple phenyl groups and a hydroxymethyl substituent, which can influence its biological activity through various interactions such as hydrogen bonding and π-π stacking with biological macromolecules.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins, enzymes, and nucleic acids, potentially altering their function.
  • π-π Interactions : The phenyl rings can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity to molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on various cancer cell lines, showing potential cytotoxicity .
  • Anti-inflammatory Properties : The compound is being explored for its ability to inhibit inflammatory pathways, possibly through the modulation of cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro assays have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against melanoma and colon cancer cell lines. The IC50 values were determined using MTT assays, revealing effective concentrations in the micromolar range .
  • Mechanistic Insights :
    • A study focusing on the interaction of phenolic compounds with COX-2 revealed that modifications in the phenolic structure can enhance selectivity and potency against cancer cells expressing COX-2. The presence of the hydroxymethyl group was noted to improve binding affinity .

Data Table: Biological Activity Summary

Activity Description Reference
AnticancerExhibits cytotoxicity against melanoma and colon cancer cell lines
Anti-inflammatoryPotential inhibition of COX enzymes
Interaction with BiomoleculesForms hydrogen bonds with proteins and nucleic acids

Future Directions

Further studies are warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic uses are essential for developing this compound into a viable medicinal agent.

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